1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone
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Overview
Description
1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a synthetic organic compound that features a unique combination of functional groups, including a furan ring, a sulfonyl group, an azetidine ring, and a pyrrole ring
Preparation Methods
The synthesis of 1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Furan-2-ylmethyl Sulfonyl Intermediate: This step involves the sulfonylation of furan-2-ylmethyl with a suitable sulfonyl chloride under basic conditions.
Azetidine Ring Formation: The intermediate is then reacted with an azetidine derivative to form the azetidin-1-yl moiety.
Pyrrole Ring Introduction: Finally, the compound is coupled with a pyrrole derivative under appropriate conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Cyclization: The compound can participate in cyclization reactions to form more complex ring systems.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, including natural product analogs and bioactive compounds.
Biological Studies: The compound is used in studies to understand its interactions with enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of 1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and pyrrole rings can participate in π-π stacking interactions, while the sulfonyl and azetidine groups can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone can be compared with similar compounds such as:
1-(3-(Benzylsulfonyl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone: This compound has a benzyl group instead of a furan ring, which may alter its electronic properties and biological activity.
1-(3-((Thiophen-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone: The thiophene ring in place of the furan ring can affect the compound’s reactivity and interactions with biological targets.
1-(3-((Pyridin-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone: The presence of a pyridine ring can introduce additional hydrogen bonding interactions, potentially enhancing its binding affinity to certain targets.
Properties
IUPAC Name |
1-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]-2-pyrrol-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c17-14(10-15-5-1-2-6-15)16-8-13(9-16)21(18,19)11-12-4-3-7-20-12/h1-7,13H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUYNCKZYMBGBSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN2C=CC=C2)S(=O)(=O)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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